Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a hydroxymethyl substituent at position 1 and a tert-butyl carbamate protective group. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its rigid spiro framework and functional group versatility.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(12)7-14/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKAAFNTBCOVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS No. 1330766-02-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 331.1 ± 15.0 °C at 760 mmHg
- Flash Point : 154.1 ± 20.4 °C
The compound features a spirocyclic structure that contributes to its unique biological properties, particularly in interactions with biological targets.
Research on the biological activity of this compound has indicated several potential mechanisms through which it may exert its effects:
- Receptor Modulation : Compounds with similar structural motifs have been shown to interact with opioid receptors and sigma receptors, suggesting potential analgesic effects.
- Antioxidant Activity : The presence of hydroxymethyl groups may enhance the compound's ability to scavenge free radicals, contributing to neuroprotective effects as seen in related studies involving oxidative stress models.
Antioxidant Properties
A study investigating the antioxidant activity of compounds similar to this compound demonstrated significant protective effects against oxidative stress-induced cell death in various cell lines, including hepatoma and neuroblastoma cells. The results indicated that these compounds could mitigate apoptosis through modulation of key signaling pathways such as ERK/MAPK and PI3K/Akt .
Analgesic Effects
In vitro studies have suggested that derivatives of spirocyclic compounds can act as dual m-opioid receptor agonists and sigma receptor antagonists, which may provide a balanced analgesic profile without the typical side effects associated with opioid use . This suggests that this compound could be further explored for pain management applications.
Case Studies
Several case studies highlight the biological relevance of spirocyclic compounds:
- Neuroprotection Against Oxidative Stress :
- Receptor Interaction Studies :
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant protection against oxidative stress-induced cell death |
| Analgesic Potential | Dual receptor activity may provide effective pain relief |
| Neuroprotective | Potential to protect neuronal cells from oxidative damage |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Methodologies : SHELX and WinGX software are frequently employed for crystallographic analysis of spiro compounds, aiding in structural validation .
- Fluorine-Containing Analogs : Fluorine’s electronegativity and small atomic radius enhance binding affinity in target proteins, as seen in kinase inhibitors .
- Spiro Ring Expansion : Larger spiro systems (e.g., [2.5]octane in CAS N/A) offer conformational flexibility, balancing rigidity and adaptability in drug design .
Q & A
Q. How to resolve contradictions in synthetic yield data across studies?
- Methodological Answer : Discrepancies arise from solvent purity (e.g., anhydrous THF vs. wet DCM) and catalyst aging. Systematic optimization via Design of Experiments (DoE) identifies critical factors:
| Factor | Optimal Range |
|---|---|
| Catalyst loading | 0.5–1 mol% |
| H₂ pressure | 50–100 psi |
| Reaction time | 12–24 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
